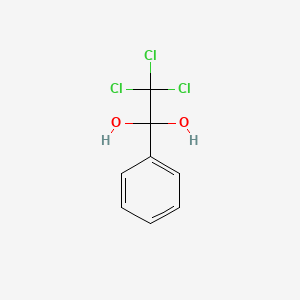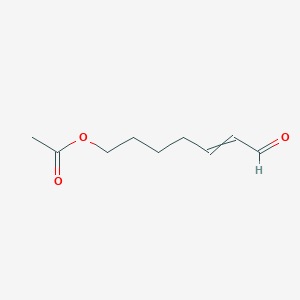![molecular formula C13H13F5O2Si B14332656 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one CAS No. 106007-78-7](/img/structure/B14332656.png)
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is a chemical compound known for its unique structure and properties It features a pentafluorophenyl group attached to a silicon atom, which is further connected to a pent-3-en-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pentafluorophenylsilane with a suitable enone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and the reaction mixture is maintained at a specific temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to various substrates. The silicon atom provides unique electronic properties that influence the compound’s behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[Dimethyl(tert-butyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(phenyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(trimethylsilyl)silyl]oxy}pent-3-en-2-one
Uniqueness
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs.
Propiedades
Número CAS |
106007-78-7 |
|---|---|
Fórmula molecular |
C13H13F5O2Si |
Peso molecular |
324.32 g/mol |
Nombre IUPAC |
4-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F5O2Si/c1-6(19)5-7(2)20-21(3,4)13-11(17)9(15)8(14)10(16)12(13)18/h5H,1-4H3 |
Clave InChI |
IUBSUGNYPHCNAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



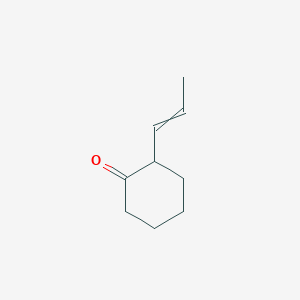
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
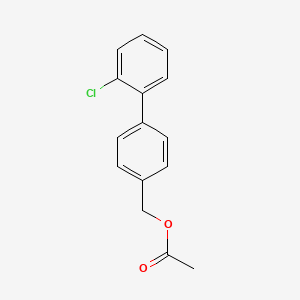
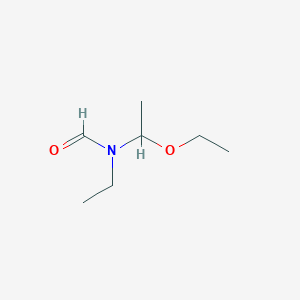
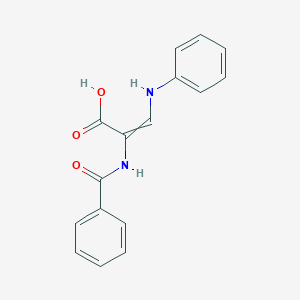
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
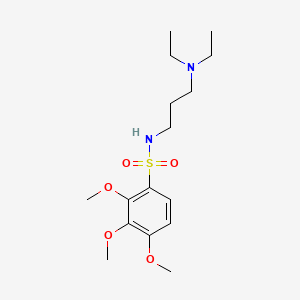
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
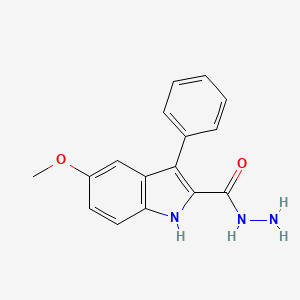
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
